3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-26(2,3)19-10-8-18(9-11-19)16-29-24(17-31-21-14-12-20(27)13-15-21)28-23-7-5-4-6-22(23)25(29)30/h4-15H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZROEZDRZDWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The compound features a quinazolinone core substituted with a tert-butyl group, a chlorophenyl sulfanyl group, and a benzyl moiety. This unique structure contributes to its biological properties.
Antibacterial Activity
Quinazolinones have been recognized for their antibacterial properties. A study indicated that derivatives of quinazolinone showed significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:
Antifungal Activity
In addition to antibacterial effects, quinazolinones have demonstrated antifungal activity. The compound's derivatives exhibited varying degrees of inhibition against fungal pathogens:
- MIC values :
Anticancer Activity
Quinazolinone derivatives are also being investigated for their anticancer potential. A study evaluated the cytotoxic effects of various quinazolinone compounds on different cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), HT-29 (colon cancer).
- Notable Findings :
Data Tables
Case Studies
- Antibacterial Study : A series of quinazolinone derivatives were synthesized and evaluated for their antibacterial activity against clinically relevant strains. The study highlighted the importance of substituent variation in enhancing antibacterial efficacy. Compounds with electron-withdrawing groups exhibited improved activity due to increased lipophilicity and membrane penetration.
- Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that quinazolinones could induce apoptosis through the activation of caspase pathways. Compound A3 was particularly effective in inhibiting cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound in anticancer drug development.
Scientific Research Applications
Anticancer Activity
Quinazolinones are known for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that certain quinazolinone derivatives showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- The structural modifications in compounds similar to 3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone enhance their interaction with biological targets such as protein kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Studies have shown that quinazolinone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by facilitating membrane penetration .
- In vitro tests indicated that similar compounds exhibited minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL against various pathogenic strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Substitution Reactions : The introduction of the tert-butyl and chlorophenyl groups can be accomplished via Friedel-Crafts alkylation or nucleophilic substitution methods.
Case Study 1: Anticancer Screening
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of quinazolinone derivatives, including variations of the target compound. The results indicated that these compounds inhibited cell proliferation in cancer lines significantly more than controls, with some derivatives leading to apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinazolinone derivatives against bacterial infections. Compounds were screened using standard broth microdilution methods, showing promising results against both resistant and sensitive strains of bacteria, thus highlighting their potential as lead compounds for drug development .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The (4-chlorophenyl)sulfanylmethyl group undergoes oxidation and substitution reactions.
Key Findings :
-
Oxidation with H<sub>2</sub>O<sub>2</sub> in DMSO selectively converts the thioether to sulfoxide without core degradation .
-
Stronger oxidizing agents (e.g., mCPBA) yield sulfones, but may require lower temperatures to prevent quinazolinone ring decomposition.
Functionalization of the Quinazolinone Core
The 4(3H)-quinazolinone core participates in electrophilic and nucleophilic reactions.
N-Alkylation
The N3 position reacts with alkylating agents:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N3-methylated derivative | 82 | |
| Benzyl bromide | NaH, THF, rt | N3-benzyl derivative | 75 |
Mechanism : Base-mediated deprotonation at N3 enhances nucleophilicity, facilitating alkylation .
Electrophilic Aromatic Substitution (EAS)
The electron-rich tert-butylbenzyl group directs EAS to the para position:
Limitations : Steric hindrance from the tert-butyl group reduces reaction rates compared to unsubstituted analogs.
Cross-Coupling Reactions
The sulfanyl and benzyl groups enable transition-metal-catalyzed couplings.
Notable Example :
-
Coupling of the sulfanylmethyl group with arylboronic acids under Suzuki conditions produces biaryl thioethers, expanding pharmacological potential .
Radical-Mediated Reactions
The tert-butyl group stabilizes radicals, enabling unique transformations.
Mechanistic Insight : DMSO acts as a radical scavenger in H<sub>2</sub>O<sub>2</sub>-mediated reactions, facilitating C–S bond cleavage and recombination .
Stability and Degradation
The compound shows pH-dependent stability:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| Acidic (pH 2) | Sulfanyl group hydrolysis | 4.2 h | |
| Alkaline (pH 10) | Quinazolinone ring opening | 8.5 h | |
| Neutral (pH 7) | Stable for >48 h | – |
Degradation Products :
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related quinazolinones:
*LogP values estimated using fragment-based methods.
Key Observations :
- The 4-chlorophenylsulfanyl group introduces a sulfur atom, which may facilitate hydrogen bonding or π-π interactions in biological targets, unlike the oxadiazole () or trifluoromethyl () groups.
Anti-Inflammatory and Antioxidant Activity
- Methylphenyl and Methoxyphenyl Derivatives: Compounds like 3-(4-methylphenyl)-4(3H)-quinazolinone () exhibit high anti-inflammatory activity (denaturation inhibition of BSA comparable to ibuprofen) and antioxidant capacity (DPPH scavenging). The tert-butyl group in the target compound may enhance these effects due to increased steric shielding of reactive sites.
- Halogenated Derivatives: 3-(4-Bromophenyl)-4(3H)-quinazolinone () shows superior scavenging activity, suggesting that electron-withdrawing groups (e.g., Cl, Br) enhance radical stabilization. The target’s 4-chlorophenyl group aligns with this trend .
Antifungal Activity
- UR-9825 (): A 7-chloro quinazolinone derivative with potent antifungal activity (superior to fluconazole in vitro). While the target lacks a 7-Cl substituent, its 4-chlorophenylsulfanyl group may confer partial antifungal activity through similar electron-withdrawing effects. However, the absence of a triazole moiety (critical for CYP450 inhibition in azoles) limits direct comparison .
Antimicrobial Potency
- Naphthylmethylthio Derivatives: Compounds like 3-(4-chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone () demonstrate broad-spectrum antimicrobial activity. The target’s 4-chlorophenylsulfanyl group may mimic this activity but with reduced steric bulk compared to naphthyl groups .
Pharmacokinetic Considerations
- Half-Life and Hydrophobicity : The tert-butyl group in the target compound likely extends half-life compared to smaller substituents (e.g., methyl in ), as seen in UR-9825, where hydrophobicity modulated half-life in murine models . However, excessive lipophilicity may limit solubility, necessitating formulation optimization.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
